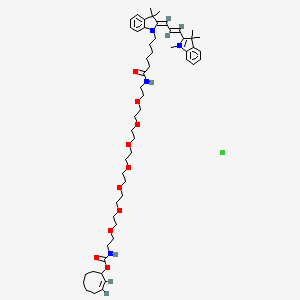

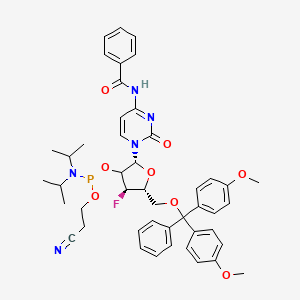

N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

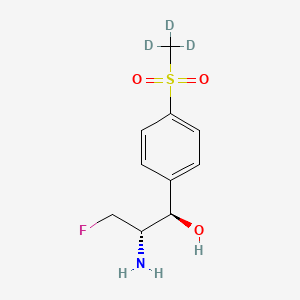

N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite is a phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of DNA/RNA synthesis due to its ability to introduce modifications into oligonucleotides, enhancing their stability and functionality .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N4-Benzoyl-5’-O-(4,4’-Dimethoxytrityl)-3’-deoxy-3’-fluor-beta-D-xylofuranosylcytidin-2’-CED-Phosphoramidit umfasst mehrere Schritte. Als Ausgangsmaterial wird typischerweise ein Cytidinderivat verwendet, das einer Benzoylierung unterzogen wird, um die Aminogruppe zu schützen. Anschließend wird die 5’-Hydroxylgruppe mit einer 4,4’-Dimethoxytrityl (DMTr)-Gruppe geschützt. Die 3’-Hydroxylgruppe wird fluoriert, um die 3’-Fluor-Modifikation einzuführen. Schließlich wird die 2’-Hydroxylgruppe in ein 2’-CED-Phosphoramidit umgewandelt .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Wichtige Schritte sind der Schutz und die Entschützung funktioneller Gruppen, die Fluorierung und die Bildung des Phosphoramidits. Das Endprodukt wird mittels chromatographischer Verfahren gereinigt, um eine hohe Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

N4-Benzoyl-5’-O-(4,4’-Dimethoxytrityl)-3’-deoxy-3’-fluor-beta-D-xylofuranosylcytidin-2’-CED-Phosphoramidit unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere während der Synthese von Oligonukleotiden.

Entschützungsreaktionen: Die DMTr- und Benzoyl-Schutzgruppen können unter sauren bzw. basischen Bedingungen entfernt werden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine und Thiole. Die Reaktionsbedingungen umfassen typischerweise milde Basen und Lösungsmittel wie Acetonitril.

Entschützungsreaktionen: Saure Bedingungen (z. B. Trichloressigsäure) werden für die DMTr-Entschützung verwendet, während basische Bedingungen (z. B. Ammoniak) für die Benzoyl-Entschützung verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Oligonukleotide mit modifizierten Basen, die eine erhöhte Stabilität und Bindungsaffinität aufweisen .

Analyse Chemischer Reaktionen

Types of Reactions

N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly during the synthesis of oligonucleotides.

Deprotection Reactions: The DMTr and benzoyl protecting groups can be removed under acidic and basic conditions, respectively.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve mild bases and solvents like acetonitrile.

Deprotection Reactions: Acidic conditions (e.g., trichloroacetic acid) are used for DMTr deprotection, while basic conditions (e.g., ammonia) are used for benzoyl deprotection.

Major Products Formed

The major products formed from these reactions are oligonucleotides with modified bases, which exhibit enhanced stability and binding affinity .

Wissenschaftliche Forschungsanwendungen

N4-Benzoyl-5’-O-(4,4’-Dimethoxytrityl)-3’-deoxy-3’-fluor-beta-D-xylofuranosylcytidin-2’-CED-Phosphoramidit wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den folgenden Bereichen:

Chemie: Wird bei der Synthese modifizierter Oligonukleotide für verschiedene Anwendungen verwendet, darunter Gen-Editing und molekulare Diagnostik.

Biologie: Wird bei der Untersuchung von Nukleinsäureinteraktionen und der Entwicklung von Antisense-Oligonukleotiden eingesetzt.

Medizin: Wird bei der Entwicklung therapeutischer Oligonukleotide zur Behandlung von genetischen Erkrankungen und Virusinfektionen verwendet.

Wirkmechanismus

Der Wirkmechanismus von N4-Benzoyl-5’-O-(4,4’-Dimethoxytrityl)-3’-deoxy-3’-fluor-beta-D-xylofuranosylcytidin-2’-CED-Phosphoramidit beinhaltet die Einarbeitung in Oligonukleotide während der Festphasensynthese. Das modifizierte Nukleosid erhöht die Stabilität und Bindungsaffinität der resultierenden Oligonukleotide durch die Einführung einer 3’-Fluor-Modifikation, wodurch die Resistenz gegen Nukleaseabbau erhöht wird. Die Benzoyl- und DMTr-Schutzgruppen ermöglichen selektive Reaktionen während der Synthese .

Wirkmechanismus

The mechanism of action of N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The modified nucleoside enhances the stability and binding affinity of the resulting oligonucleotides by introducing a 3’-fluoro modification, which increases resistance to nuclease degradation. The benzoyl and DMTr protecting groups facilitate selective reactions during synthesis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N4-Benzoyl-5’-O-(4,4’-Dimethoxytrityl)-2’-deoxycytidin: Fehlt die 3’-Fluor-Modifikation, was zu einer geringeren Stabilität im Vergleich zur Zielverbindung führt.

5’-O-DMT-2’-fluor-N2-isobutyryl-2’-Deoxy-guanosin 3’-CE Phosphoramidit: Ein weiteres modifiziertes Nukleosid, das bei der Oligonukleotidsynthese verwendet wird, jedoch mit anderen Basen und Schutzgruppen.

Einzigartigkeit

N4-Benzoyl-5’-O-(4,4’-Dimethoxytrityl)-3’-deoxy-3’-fluor-beta-D-xylofuranosylcytidin-2’-CED-Phosphoramidit ist aufgrund seiner Kombination von Modifikationen einzigartig, die Oligonukleotiden eine erhöhte Stabilität und Funktionalität verleihen. Die 3’-Fluor-Modifikation ist besonders wertvoll, um die Resistenz gegen enzymatischen Abbau zu erhöhen .

Eigenschaften

Molekularformel |

C46H51FN5O8P |

|---|---|

Molekulargewicht |

851.9 g/mol |

IUPAC-Name |

N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-41(47)39(59-44(42)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42?,44-,61?/m1/s1 |

InChI-Schlüssel |

BYZDYCULMRMWKL-IXBBEYJLSA-N |

Isomerische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F |

Kanonische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)

![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)

![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)